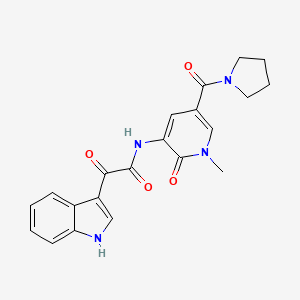

2-(1H-indol-3-yl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-oxoacetamide

Description

This compound is a structurally complex molecule featuring a 2-oxoacetamide backbone linked to two distinct heterocyclic moieties: a 1H-indol-3-yl group and a modified dihydropyridine ring. The dihydropyridine subunit is substituted with a methyl group at position 1, a ketone at position 2, and a pyrrolidine-1-carbonyl group at position 5. Structural elucidation of such compounds typically employs techniques like X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-24-12-13(20(28)25-8-4-5-9-25)10-17(21(24)29)23-19(27)18(26)15-11-22-16-7-3-2-6-14(15)16/h2-3,6-7,10-12,22H,4-5,8-9H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAORPNHSRLBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-oxoacetamide is a complex molecule that combines features of indole and dihydropyridine structures. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 364.39 g/mol. The structure features an indole moiety linked to a dihydropyridine derivative, which is known to exhibit various biological activities.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine structures often exhibit significant antimicrobial properties. For instance, compounds with similar frameworks have demonstrated effectiveness against various bacterial strains and fungi. The presence of the indole group may enhance these properties due to its ability to interact with microbial enzymes and cell membranes.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Dihydropyridine Derivative A | Antibacterial | 6.25 |

| Dihydropyridine Derivative B | Antifungal | 12.5 |

| Indole Derivative C | Antitubercular | 3.12 |

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been evaluated in various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study:

In a study involving human leukemia cells (HL-60), the compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential.

Neuroprotective Effects

Emerging evidence suggests that indole derivatives can possess neuroprotective properties. The compound has been studied for its ability to modulate neuroinflammatory responses, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings:

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in microglial cells, suggesting a role in mitigating neuroinflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The dihydropyridine moiety may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Apoptosis Induction: Activation of apoptotic pathways through caspase activation is a significant mechanism by which this compound exerts its cytotoxic effects.

- Neuroprotection: Modulation of inflammatory pathways suggests potential applications in treating neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (CAS RN: 878416-17-2)

This analog shares an indole moiety and a pyrrolidine-derived subunit but differs in critical regions:

- Indole Linkage : The target compound uses a 2-oxoacetamide linker, whereas the analog employs an ethylamide bridge. This difference may alter conformational flexibility and hydrogen-bonding capacity.

- Pyrrolidine Substitution: The analog’s pyrrolidine ring is substituted with a 4-methoxyphenyl group, contrasting with the target’s dihydropyridine ring bearing a pyrrolidine-1-carbonyl group.

- Functional Groups : The analog’s methoxy group enhances electron-donating properties, while the target’s dihydropyridine ketone may favor tautomerization or metal coordination .

Hypothetical Pharmacological Implications

- Solubility : The target compound’s dihydropyridine and pyrrolidine-1-carbonyl groups likely reduce logP compared to the analog’s methoxyphenyl group, improving aqueous solubility.

- Target Affinity : The dihydropyridine core in the target may confer calcium channel modulation activity, while the indole moiety could synergize with neurological targets. The analog’s methoxyphenyl group might favor aryl hydrocarbon receptor interactions.

Data Table: Structural and Hypothetical Properties

Research Findings and Methodological Considerations

- Structural Analysis : X-ray crystallography (via SHELX ) and NMR spectroscopy (as in ) are critical for resolving such complex structures. The target’s dihydropyridine ring may exhibit planar rigidity, contrasting with the analog’s flexible pyrrolidine.

- Synthetic Challenges : The pyrrolidine-1-carbonyl group in the target compound necessitates precise acylation conditions to avoid side reactions.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of indole derivatives and functionalized pyridinone precursors. Key steps include:

- Amide coupling : Use of monoethyl oxalyl chloride in THF under reflux to introduce the 2-oxoacetamide moiety (controlled dropwise addition prevents side reactions) .

- Pyrrolidine-1-carbonyl incorporation : Activation of the carbonyl group via reagents like DCC/DMAP in anhydrous conditions .

- Critical conditions : Temperature control (e.g., reflux at 80°C for 30 minutes), inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1:2 molar ratio of amine to acyl chloride) to minimize byproducts .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | THF, monoethyl oxalyl chloride, 30 min | 96 | |

| Pyrrolidine functionalization | DCM, DCC, DMAP, 0°C → RT | 82 |

Q. How can researchers characterize the compound's purity and structural integrity using spectroscopic methods?

- Methodological Answer :

- NMR : Use 400 MHz instruments with (CD₃)₂SO as solvent. Key signals: indole NH (~10.5 ppm), pyridinone carbonyl (~168 ppm in ¹³C NMR) .

- FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns .

- Elemental Analysis : CHNS-O analysis for purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Dual-space refinement : Use SHELX programs (e.g., SHELXL) to iteratively refine coordinates and displacement parameters. Prioritize high-angle (θ > 30°) reflections for better resolution .

- Handling twinning : For twinned crystals, apply Hooft/Y refinement in SHELXL and validate using R₁/Rw convergence (<5% discrepancy) .

- Disorder modeling : Split occupancy for flexible pyrrolidine/pyridinone groups and apply restraints (e.g., DFIX, SIMU) .

Table 2 : Crystallographic Refinement Metrics

| Parameter | Target Value | Software/Tool |

|---|---|---|

| R₁ (all data) | <0.05 | SHELXL |

| Twinning fraction | <0.3 | PLATON |

| RMSD (bonds) | <0.02 Å | OLEX2 |

Q. How to design experiments to study the compound's interactions with biological macromolecules?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., kinases). Validate docking protocols with co-crystallized ligands (RMSD <2.0 Å) .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips. Optimize buffer conditions (pH 7.4, 0.005% Tween-20) to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Titrate compound into protein solutions (20 μM) to determine ΔH, ΔS, and Kd. Use 10–15 injections with 180-sec intervals .

Q. What analytical approaches address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal assays : Cross-validate IC₅₀ values using enzymatic assays (e.g., fluorescence-based) and cell viability (MTT assays). Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .

- Metabolic stability testing : Incubate compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS/MS for quantification .

- Data normalization : Apply Z-score or Grubbs’ test to identify outliers in dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.